molecular formula C9H13NO3S B11803481 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid

Cat. No.: B11803481
M. Wt: 215.27 g/mol
InChI Key: FHECTKAEZXWBEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid typically involves the reaction of 4-isopropylthiazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.

    Biology: The compound is investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar compounds to 2-((4-Isopropylthiazol-2-yl)methoxy)acetic acid include other thiazole derivatives, such as:

This compound stands out due to its unique combination of the isopropyl group and methoxyacetic acid moiety, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]acetic acid

InChI

InChI=1S/C9H13NO3S/c1-6(2)7-5-14-8(10-7)3-13-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

FHECTKAEZXWBEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)COCC(=O)O

Origin of Product

United States

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